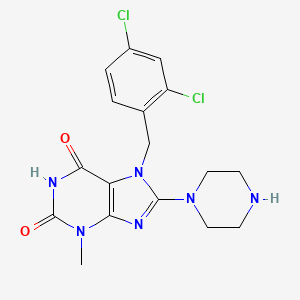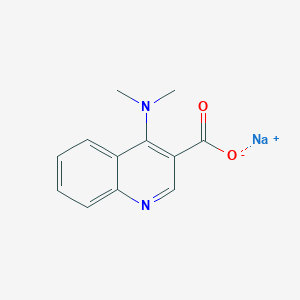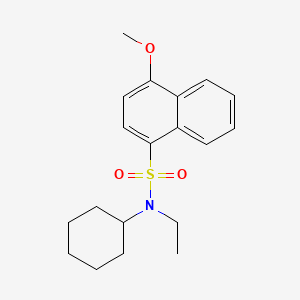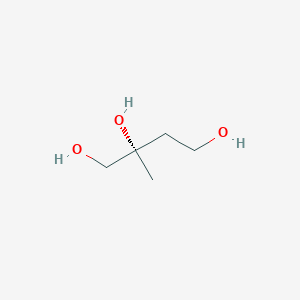
7-(2,4-dichlorobenzyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2,4-dichlorobenzyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione, also known as DBMPO, is a purine derivative that has been widely studied for its potential applications in scientific research.
Mechanism of Action
Target of Action
The primary target of this compound is the α-amylase enzyme . This enzyme plays a crucial role in the breakdown of starch molecules into smaller ones such as glucose and maltose . In the context of diabetes, increased α-amylase activity can contribute to the rapid breakdown of complex carbohydrates into glucose .
Mode of Action
The compound interacts with the α-amylase enzyme, inhibiting its activity . Molecular docking performed with the Bacillus paralicheniformis α-amylase enzyme showed that the compound displayed a binding affinity from −8.2 and −8.5 kcal/mol . This interaction results in a reduction of α-amylase activity .
Biochemical Pathways
By inhibiting α-amylase activity, the digestion and absorption of carbohydrates are slowed down . This results in a more regulated and progressive release of glucose into the circulation . Therefore, the compound affects the carbohydrate metabolism pathway, specifically the breakdown of starch molecules .
Pharmacokinetics
The compound’s ADME properties were evaluated via in silico ADMET and molecular docking analysis .
Result of Action
The inhibition of α-amylase activity by the compound leads to a slower digestion and absorption of carbohydrates . This, in turn, causes a slower rise in blood glucose levels following a meal, potentially helping to manage hyperglycemia in diabetic patients .
Advantages and Limitations for Lab Experiments
7-(2,4-dichlorobenzyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione has several advantages for use in lab experiments. It is a stable compound that can be stored for long periods of time without degradation. It is also relatively easy to use and can be detected using standard spectroscopic techniques. However, this compound has some limitations, including its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several future directions for research involving 7-(2,4-dichlorobenzyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione. One area of interest is the development of new spin traps with improved properties, such as increased selectivity and sensitivity. Another area of research is the application of this compound in the study of aging and age-related diseases. Finally, there is a need for further research into the potential toxicity of this compound and its effects on biological systems.
Conclusion:
In conclusion, this compound is a purine derivative that has been widely studied for its potential applications in scientific research. It can be synthesized through a multi-step reaction process and has been found to be a useful tool in the study of free radicals and reactive oxygen species. This compound has several advantages and limitations for use in lab experiments and has several potential future directions for research.
Synthesis Methods
7-(2,4-dichlorobenzyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione can be synthesized through a multi-step reaction process involving the reaction of 2,4-dichlorobenzylamine with 3-methyluracil, followed by piperazine addition and oxidation. The synthesis of this compound is a complex process that requires careful attention to detail to ensure a high yield of the final product.
Scientific Research Applications
7-(2,4-dichlorobenzyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione has been widely studied for its potential applications in scientific research. It has been found to be a useful tool in the study of free radicals and reactive oxygen species (ROS) in biological systems. This compound can be used as a spin trap to detect and measure ROS in vitro and in vivo. It has also been used in the study of oxidative stress, inflammation, and aging.
Properties
IUPAC Name |
7-[(2,4-dichlorophenyl)methyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N6O2/c1-23-14-13(15(26)22-17(23)27)25(9-10-2-3-11(18)8-12(10)19)16(21-14)24-6-4-20-5-7-24/h2-3,8,20H,4-7,9H2,1H3,(H,22,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDHHDMXSNRGIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCNCC3)CC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2946434.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide](/img/structure/B2946436.png)


![4-{[11-(3-Butenoyloxy)undecyl]oxy}benzenecarboxylic acid](/img/structure/B2946441.png)






![Methyl 3-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B2946448.png)


